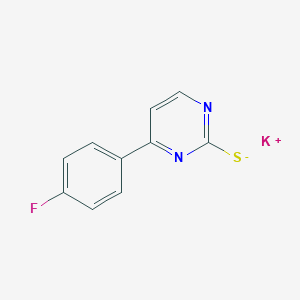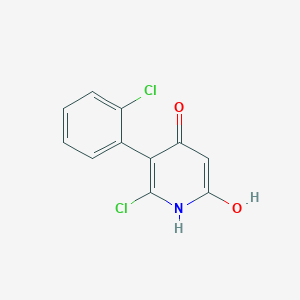![molecular formula C17H13Cl2N3O B7786383 (3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B7786383.png)
(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions might involve the use of oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or functional groups. For example, compounds with similar molecular weights or similar types of chemical bonds could be considered. The unique properties of this compound, such as its specific reactivity or biological activity, set it apart from these similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-2-9-22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)10-11/h2-8,10,20H,1,9H2/b21-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFKIKSDWCYOPQ-LTGZKZEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=NNC3=CC(=C(C=C3)Cl)Cl)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=N\NC3=CC(=C(C=C3)Cl)Cl)/C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (E)-4-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]but-2-enoate](/img/structure/B7786311.png)
![ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate](/img/structure/B7786316.png)
![(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786323.png)
![(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786335.png)
![(3E)-3-[(2,5-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786341.png)
![(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786348.png)

![2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzonitrile](/img/structure/B7786389.png)
![2-hydroxy-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B7786395.png)
![[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]thiourea](/img/structure/B7786408.png)
![(4Z)-5-methyl-4-[(4-nitroanilino)methylidene]-2-phenylpyrazol-3-one](/img/structure/B7786415.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B7786416.png)
![N,N-dimethyl-4-[[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B7786420.png)
